H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

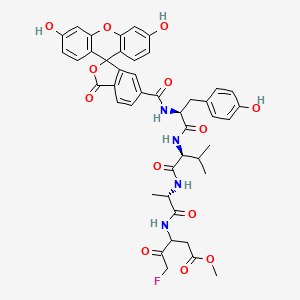

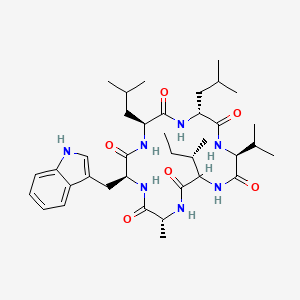

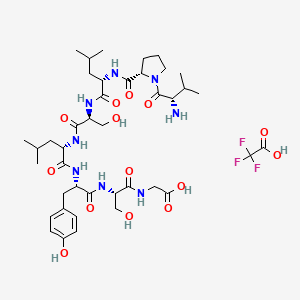

“H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate” is an octapeptide . It is cleaved by Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-7 (MMP-7), and Matrix Metalloproteinase-9 (MMP-9) . For MMP-2, a mid-rate kcat/KM 61,000 ± 4,000 M⁻¹s⁻¹ was determined, for MMP-7 22,000 ± 3,000, and for MMP-9 49,000 ± 3,000 .

Molecular Structure Analysis

The molecular formula of this compound is C₃₉H₆₂N₈O₁₂ . Its molecular weight is 834.96 .Chemical Reactions Analysis

This compound is known to be cleaved by MMP-2, MMP-7, and MMP-9 . The specific rates of cleavage are as follows: for MMP-2, a mid-rate kcat/KM 61,000 ± 4,000 M⁻¹s⁻¹ was determined, for MMP-7 22,000 ± 3,000, and for MMP-9 49,000 ± 3,000 .Physical And Chemical Properties Analysis

The compound is soluble in DMSO . It is stored at temperatures below -15°C . The salt form of the compound is Trifluoroacetate .Wissenschaftliche Forschungsanwendungen

Matrix Metalloproteinase Substrate

The octapeptide VPLSLYSG is cleaved by Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-7 (MMP-7), and Matrix Metalloproteinase-9 (MMP-9). For MMP-2, a mid-rate kcat/KM 61,000 ± 4,000 M⁻¹s⁻¹ was determined, for MMP-7 22,000 ± 3,000, and for MMP-9 49,000 ± 3,000 . This makes it a valuable substrate for studying these enzymes.

Proteolytic Degradation Studies

The peptide has been used in studies of proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2 . This research is important for understanding how materials degrade in biological environments.

Graphene Functionalization

The peptide has been used in the chemical functionalization of graphene enabled by phage displayed peptides . This research could lead to new methods for modifying graphene, a material with many potential applications in electronics and other fields.

Drug Delivery Systems

The peptide has been used in the development of temporally tunable, enzymatically responsive delivery of proangiogenic peptides from poly (ethylene glycol) hydrogels . This could lead to new methods for delivering drugs to specific locations in the body at specific times.

Protease Cleavage Site Determination

The peptide has been used in the determination of protease cleavage site motifs using mixture-based oriented peptide libraries . This research could help scientists understand how proteases recognize and cleave their substrates, which is important for understanding many biological processes.

Cancer Research

The peptide has been used in cancer research, particularly in studies related to peptides . Understanding how peptides interact with cancer cells could lead to new treatments for the disease.

Wirkmechanismus

Target of Action

The primary targets of the compound H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate are the Matrix Metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling, embryogenesis, and disease processes such as cancer metastasis and arthritis .

Mode of Action

The compound interacts with its targets (MMP-2, MMP-7, and MMP-9) by serving as a substrate that is cleaved by these enzymes . The cleavage rates for MMP-2, MMP-7, and MMP-9 have been determined to be 61,000 ± 4,000 M⁻¹s⁻¹, 22,000 ± 3,000 M⁻¹s⁻¹, and 49,000 ± 3,000 M⁻¹s⁻¹ respectively .

Biochemical Pathways

The compound’s interaction with MMPs affects the biochemical pathways related to the degradation of extracellular matrix proteins. By serving as a substrate for MMPs, it potentially influences the balance between the synthesis and degradation of extracellular matrix components. This can have downstream effects on processes such as cell migration, angiogenesis, and tissue remodeling .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which the MMPs are acting. For example, in a disease context such as cancer, the compound’s cleavage by MMPs could potentially influence the tumor microenvironment by affecting extracellular matrix remodeling, thereby influencing processes such as tumor growth, angiogenesis, and metastasis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the activity of MMPs can be regulated by factors such as pH, temperature, and the presence of specific ions or cofactors. Additionally, the compound’s stability could be affected by factors such as pH and temperature, as well as the presence of proteases that could potentially degrade it. The compound’s efficacy could also be influenced by factors such as the concentration of MMPs and the presence of other competing substrates .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62N8O12.C2HF3O2/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6;3-2(4,5)1(6)7/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52);(H,6,7)/t25-,26-,27-,28-,29-,30-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIPYBISAHJFBL-TYXFFDKISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63F3N8O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.